molecular formula C14H20O6 B13143854 (2S,3R,4S,5S,6R)-2-(3-ethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

(2S,3R,4S,5S,6R)-2-(3-ethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13143854
M. Wt: 284.30 g/mol
InChI Key: ORTPIKXHHPMDKT-RKQHYHRCSA-N
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Description

The compound “(2S,3R,4S,5S,6R)-2-(3-ethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a phenoxy group attached to an oxane ring, which is further substituted with hydroxymethyl and ethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2S,3R,4S,5S,6R)-2-(3-ethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol” typically involves the following steps:

    Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions.

    Substitution with Hydroxymethyl and Ethyl Groups: These groups can be added through various substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions may convert certain functional groups to alcohols or alkanes.

    Substitution: Various substitution reactions can occur, especially at the phenoxy and oxane ring positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biochemical Studies: It may be used in studies to understand its interaction with biological molecules and pathways.

Medicine

    Drug Development: The compound could serve as a lead compound for developing new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism by which “(2S,3R,4S,5S,6R)-2-(3-ethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol” exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4S,5S,6R)-2-(phenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
  • (2S,3R,4S,5S,6R)-2-(3-methylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Uniqueness

The presence of the ethyl group in “(2S,3R,4S,5S,6R)-2-(3-ethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol” may confer unique properties such as increased hydrophobicity or altered reactivity compared to its analogs.

Properties

Molecular Formula

C14H20O6

Molecular Weight

284.30 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-(3-ethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C14H20O6/c1-2-8-4-3-5-9(6-8)19-14-13(18)12(17)11(16)10(7-15)20-14/h3-6,10-18H,2,7H2,1H3/t10-,11-,12+,13-,14-/m1/s1

InChI Key

ORTPIKXHHPMDKT-RKQHYHRCSA-N

Isomeric SMILES

CCC1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CCC1=CC(=CC=C1)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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